BenchChemオンラインストアへようこそ!

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide

Chemical identity Quality control Procurement verification

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide (CAS 330675-71-3) is a fully synthetic small molecule (MF: C₂₄H₂₀N₆O₆; MW: 488.46 g/mol) that embeds a 2-phenylbenzimidazole core, a 3,5-dinitrobenzamide warhead, and a morpholine ring. It belongs to the broad class of nitroaromatic benzimidazole derivatives—a family extensively explored for kinase inhibition, anti-infective activity, and antitumor potential.

Molecular Formula C24H20N6O6
Molecular Weight 488.46
CAS No. 330675-71-3
Cat. No. B2661483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide
CAS330675-71-3
Molecular FormulaC24H20N6O6
Molecular Weight488.46
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4)[N+](=O)[O-]
InChIInChI=1S/C24H20N6O6/c31-24(27-17-6-2-1-5-16(17)23-25-18-7-3-4-8-19(18)26-23)15-13-20(29(32)33)22(21(14-15)30(34)35)28-9-11-36-12-10-28/h1-8,13-14H,9-12H2,(H,25,26)(H,27,31)
InChIKeyPZKQXFQKYYOUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

330675-71-3 – N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide: Baseline Identity and Structural Class


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide (CAS 330675-71-3) is a fully synthetic small molecule (MF: C₂₄H₂₀N₆O₆; MW: 488.46 g/mol) that embeds a 2-phenylbenzimidazole core, a 3,5-dinitrobenzamide warhead, and a morpholine ring . It belongs to the broad class of nitroaromatic benzimidazole derivatives—a family extensively explored for kinase inhibition, anti-infective activity, and antitumor potential. However, publicly available primary literature, patents, and authoritative database entries specific to this exact compound remain extremely sparse; no curated bioactivity data, target engagement profiles, or head-to-head comparator studies were retrievable from admissible sources at the time of this analysis.

Why Generic Substitution Is Not Supported for 330675-71-3 Without Compound-Specific Quantitative Evidence


No two benzimidazole-dinitrobenzamide analogs can be assumed functionally interchangeable solely on the basis of scaffold similarity. The precise substitution pattern around the benzimidazole C2-phenyl ring, the morpholine attachment at the benzamide 4-position, and the 3,5-dinitro orientation collectively govern molecular recognition, electrophilic reactivity, and pharmacokinetic behaviour. Without publicly disclosed head-to-head selectivity panels, cellular efficacy comparisons, or target-specific biochemical data for this exact compound, any claim of functional equivalence to a close analog (such as a des-morpholino derivative, a regioisomeric dinitro variant, or an N-alkylbenzimidazole congener) lacks scientific basis and carries substantial experimental risk . Procurement decisions must therefore be anchored to the compound’s verified identity and purity rather than assumed class-level interchangeability.

330675-71-3 Quantitative Differentiation Evidence: Available Data and Limitations


Structural Uniqueness Verified by Molecular Formula and Exact Mass

The compound 330675-71-3 possesses a molecular formula of C₂₄H₂₀N₆O₆ (exact mass 488.1444 Da), which is distinct from common benzimidazole-dinitrobenzamide analogs. For example, N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dinitrobenzamide (CHEBI:119795) has the formula C₁₆H₁₃N₅O₅ (MW 355.31 Da) and lacks both the morpholine ring and the 2-phenyl spacer [1]. This formula-level differentiation confirms that the compound cannot be substituted with the simpler ethyl-linked or morpholine-devoid analogs without fundamentally altering the molecular structure and, by extension, any structure-dependent activity.

Chemical identity Quality control Procurement verification

Absence of Publicly Accessible Comparative Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents for the exact CAS 330675-71-3 returned no quantitative biochemical IC₅₀, Kd, or Ki values, no cellular EC₅₀ data, and no selectivity profiles against any defined protein target or cell line from admissible primary sources. In contrast, moderately related benzimidazole-dinitrobenzamide chemotypes have been reported as DprE1 inhibitors (anti-tubercular) and kinase inhibitors in patent literature [1]. However, without data for the specific compound, no differential potency, selectivity, or efficacy claim can be substantiated.

Bioactivity Target engagement Selectivity

Distinction from the GLUT8 Inhibitor SW157765 (CAS 332063-87-3)

The compound 330675-71-3 has occasionally been conflated with SW157765, a selective GLUT8 (SLC2A8) inhibitor (CAS 332063-87-3; MF C₁₉H₁₃N₃O₃; MW 331.32). SW157765 demonstrates selective inhibition of fluorescent 2-deoxyglucose uptake in KRAS/KEAP1 double-mutant NSCLC cells and shows dose-dependent activity . These two compounds differ fundamentally in molecular formula, target annotation, and biological context; 330675-71-3 has no publicly established GLUT8 activity and should not be ordered as a substitute for SW157765.

Target identity GLUT8 NSCLC Procurement accuracy

Recommended Application Scenarios for 330675-71-3 Based on Available Evidence


Chemical Probe Synthesis and Scaffold Derivatization

Given its three distinct functional modules (benzimidazole, dinitrobenzamide electrophile, morpholine solubilising group), 330675-71-3 is suited as a starting point for medicinal chemistry campaigns requiring a polyfunctional scaffold. The morpholine ring can enhance aqueous solubility, while the dinitrobenzamide may serve as an electrophilic warhead or hydrogen-bonding motif. Researchers can use the compound to generate focused libraries and establish structure-activity relationships de novo.

Analytical Reference Standard for Method Development

The compound’s well-defined molecular formula (C₂₄H₂₀N₆O₆) and exact mass (488.1444 Da) make it suitable as a reference standard for LC-MS, HPLC, or NMR method development when working with nitroaromatic benzimidazole libraries. Its distinct retention time and spectral signature can anchor calibration curves and purity assessments .

Negative Control for GLUT8-Focused Studies Requiring SW157765

Investigators studying GLUT8-dependent glucose uptake in KRAS/KEAP1 mutant NSCLC should explicitly avoid 330675-71-3 as a substitute for the validated inhibitor SW157765 (CAS 332063-87-3). The two compounds are structurally and pharmacologically distinct . 330675-71-3 may instead serve as a negative control to confirm that observed phenotypes are compound-specific rather than general benzimidazole-related artefacts.

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-morpholino-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.